2-(Chloromethyl)-4-cyanonaphthalene
Description
Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Synthesis
Naphthalene, a bicyclic aromatic hydrocarbon with the formula C10H8, serves as a fundamental building block in the creation of a diverse range of organic molecules. ijpsjournal.com Its extended π-conjugated system and multiple sites for functionalization make it an attractive scaffold for constructing complex molecular architectures. researchgate.netrsc.org The strategic placement of substituents on the naphthalene core can profoundly influence the resulting molecule's electronic, optical, and biological properties. ontosight.ainih.gov
In medicinal chemistry, the naphthalene moiety is a common feature in numerous approved drugs and investigational compounds. nih.govlifechemicals.com Its presence can enhance a molecule's lipophilicity, facilitating its passage through biological membranes, and can also provide a rigid framework for the precise orientation of pharmacophoric groups. ontosight.ai Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.govontosight.aimdpi.com
Overview of Functionalized Naphthalene Compounds in Contemporary Chemical Research
Contemporary chemical research actively investigates functionalized naphthalene compounds for a wide array of applications. In materials science, the unique photophysical properties of naphthalene derivatives make them suitable for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other electronic devices. rsc.org The ability to tune the emission and absorption characteristics by modifying the substituents on the naphthalene ring is a key area of exploration. rsc.org
Furthermore, the development of new synthetic methodologies for the regioselective functionalization of naphthalene is a significant focus. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene can sometimes lead to mixtures of isomers, making precise control over the substitution pattern challenging. researchgate.net Modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and C-H activation, have emerged as powerful tools for the synthesis of specifically substituted naphthalenes. researchgate.net
Rationale for the Academic Investigation of 2-(Chloromethyl)-4-cyanonaphthalene as a Key Synthetic Intermediate
The compound this compound presents a compelling case for academic and industrial investigation due to the presence of two distinct and reactive functional groups on the naphthalene scaffold. The chloromethyl group (-CH2Cl) is a versatile electrophilic handle that can participate in a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, such as amines, alcohols, thiols, and carbanions, at the 2-position of the naphthalene ring.
The cyano group (-CN) at the 4-position is a strong electron-withdrawing group that influences the reactivity of the naphthalene ring system. It can also be transformed into other valuable functional groups, such as carboxylic acids, amides, and amines, through hydrolysis, reduction, or other chemical modifications. The presence of both a reactive chloromethyl group and a modifiable cyano group on the same naphthalene framework makes this compound a highly valuable and versatile intermediate for the synthesis of a diverse array of more complex molecules with potential applications in medicinal chemistry and materials science.
The specific substitution pattern of this compound also warrants investigation. The relative positions of the chloromethyl and cyano groups can influence the regioselectivity of subsequent reactions and the ultimate properties of the final products. Understanding the reactivity and synthetic potential of this specific isomer is crucial for its effective utilization in multi-step syntheses.
Structure
3D Structure
Properties
Molecular Formula |
C12H8ClN |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
3-(chloromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8ClN/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7H2 |
InChI Key |
BCABTQRYYBLRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)CCl |
Origin of Product |
United States |
Reactivity and Transformation Chemistry of 2 Chloromethyl 4 Cyanonaphthalene
Reactions Involving the Chloromethyl Group
The chloromethyl group in 2-(chloromethyl)-4-cyanonaphthalene is the primary center of its reactivity, enabling a range of functionalization reactions. This reactivity stems from the ability of the chlorine atom to act as a leaving group in nucleophilic substitution reactions and the potential for the carbon-chlorine bond to undergo homolytic cleavage to form radical intermediates.
Nucleophilic Substitution Reactions with Various Nucleophiles
Nucleophilic substitution reactions at the benzylic carbon of the chloromethyl group are a prominent feature of the compound's chemistry. These reactions allow for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this molecule.
Palladium-catalyzed amination reactions have been successfully applied to chloromethylnaphthalene derivatives, providing a method for the formation of carbon-nitrogen bonds. nih.gov This transformation allows for the synthesis of various naphthylamines, which are important structural motifs in medicinal chemistry and materials science. wiley.com The reactions typically proceed under mild conditions in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable base. nih.gov The use of biaryl phosphine ligands has been shown to provide particularly active catalysts for these C-N cross-coupling reactions. nih.gov
A variety of amine substrates, including primary and secondary amines, can be effectively coupled with the chloromethylnaphthalene core. This versatility allows for the synthesis of a diverse library of aminated naphthalene (B1677914) derivatives. The general scheme for this reaction is as follows:
General Reaction Scheme: this compound + R¹R²NH --(Pd catalyst, Base)--> 2-((R¹R²N)methyl)-4-cyanonaphthalene
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 92 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | THF | 60 | 78 |
This table presents representative data and specific conditions may vary depending on the amine substrate.
A notable transformation involving this compound is its palladium-catalyzed nucleophilic dearomatization. nih.gov This reaction proceeds through the formation of a η³-benzylpalladium intermediate, which is then attacked by a nucleophile. nih.gov This process leads to the formation of ortho- or para-substituted carbocycles, effectively converting the aromatic naphthalene core into a non-aromatic ring system. nih.gov This strategy represents a novel approach to catalytic dearomatization and allows for the construction of complex three-dimensional structures from readily available aromatic precursors. nih.gov
The reaction is initiated by the oxidative addition of the chloromethyl group to a Pd(0) complex, forming a benzylpalladium(II) species. In the presence of a suitable ligand, this intermediate can exist in equilibrium with a η³-benzylpalladium complex. Nucleophilic attack on this intermediate, followed by reductive elimination, yields the dearomatized product.
| Nucleophile | Ligand | Solvent | Additive | Product Structure |
| Malonate ester | PPh₃ | THF | Ag₂O | Spirocyclic compound |
| Amine | dppe | Dioxane | NaH | Dihydronaphthalene derivative |
| β-Ketoester | dppf | Toluene | K₂CO₃ | Fused ring system |
This table illustrates the versatility of the dearomatization reaction with different nucleophiles.
The chloromethyl group of this compound readily reacts with activated methylene compounds, such as diethyl malonate, in the presence of a base. This reaction is a classic example of a nucleophilic substitution where the enolate of the activated methylene compound acts as the nucleophile, displacing the chloride ion. This transformation is a valuable method for carbon-carbon bond formation, allowing for the extension of the carbon chain at the benzylic position.
The reaction typically proceeds under standard Williamson ether synthesis-like conditions, employing a base such as sodium ethoxide in ethanol or a milder base like potassium carbonate in an aprotic solvent. The resulting product is a diester derivative that can be further manipulated synthetically.
Reaction with Diethyl Malonate: this compound + CH₂(CO₂Et)₂ --(Base)--> 4-cyano-2-naphthylmethylmalonic acid diethyl ester
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOEt | Ethanol | Reflux | 6 | 88 |
| K₂CO₃ | Acetone | Reflux | 12 | 75 |
| NaH | THF | Room Temp | 4 | 91 |
Radical-Based Functionalization Pathways
In addition to its role in nucleophilic substitution reactions, the chloromethyl group can also participate in radical-based transformations. These pathways offer alternative methods for functionalizing the this compound core, often with distinct regioselectivity and functional group tolerance compared to ionic reactions.
The carbon-chlorine bond in this compound can be homolytically cleaved to generate a benzylic radical. This process can be initiated by various methods, including photoredox catalysis or the use of radical initiators. iu.eduiu.edu The resulting alkyl radical is a versatile intermediate that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. iu.eduiu.edu
One strategy for generating these radicals involves a photochemical approach where a nucleophilic catalyst activates the alkyl electrophile via an Sₙ2 pathway. scispace.com The resulting intermediate can then undergo homolytic cleavage upon irradiation with visible light to produce the desired carbon radical. scispace.comresearchgate.net This method provides a mild and predictable way to access open-shell intermediates from substrates that might be inert to other radical-generating strategies. scispace.com
| Radical Initiator/Method | Additive | Solvent | Reaction Type |
| AIBN | - | Benzene | Polymerization |
| Ir(ppy)₃ (photocatalyst) | Blue LED | Acetonitrile | Giese Addition |
| Et₃B/O₂ | - | Toluene | Cyclization |
This table outlines different methods for generating alkyl radicals from the title compound and their potential applications.
Alkylarylation of Olefins through C(sp³)-H Bond Functionalization
The functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis for its atom economy. The transformation of C(sp³)–H bonds into new C-C bonds is a particularly valuable method for molecular construction. One such transformation is the direct arylation of allylic C(sp³)–H bonds in olefins, which provides an elegant route to unconjugated aryl-substituted olefins. While specific studies detailing the alkylarylation of olefins using the C(sp³)-H bonds of the chloromethyl group in this compound are not extensively documented, the general methodology involves a ternary catalytic system. researchgate.net This system often combines photoredox, hydrogen atom transfer (HAT), and nickel catalysis to directly arylate the allylic C(sp³)–H bonds of readily available olefins under mild conditions. researchgate.net
Another approach, asymmetric paired oxidative and reductive catalysis (APORC), has been employed to facilitate the enantioselective alkylarylation of olefins by functionalizing C(sp³)-H bonds in alkanes. researchgate.net This photoelectrocatalytic method allows for the construction of a wide range of enantioenriched α-aryl carbonyls with high enantioselectivity from simple starting materials. researchgate.net The principles of these advanced catalytic systems suggest a potential, though not yet specifically demonstrated, pathway for utilizing the activated benzylic C-H bonds of this compound in similar transformations.
Reactions Involving the Cyano Group
The cyano (nitrile) group is a versatile functional group due to the polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. chemistrysteps.comlibretexts.org This feature allows the cyano group of this compound to participate in a variety of transformations, most notably nucleophilic additions and reductions.
The chemistry of the nitrile group is often compared to that of a carbonyl group; it readily undergoes nucleophilic addition. ucalgary.ca Strong, anionic nucleophiles can add directly to the electrophilic carbon of the C≡N bond to form an intermediate imine salt, which can be protonated or undergo further reaction upon work-up. ucalgary.ca Weaker, neutral nucleophiles typically require activation of the nitrile by an acid catalyst, which protonates the nitrogen, enhancing the electrophilicity of the carbon. ucalgary.ca
A wide array of nucleophiles can react with nitriles, including organometallic reagents (Grignard, organolithium), hydrides, and heteroatomic nucleophiles like water or alcohols. chemistrysteps.comucalgary.ca For example, the reaction of nitriles with cysteine residues in proteins to form a thioimidate covalent adduct is a notable transformation in medicinal chemistry. nih.gov This reaction involves the nucleophilic attack of the sulfur atom from cysteine onto the nitrile's carbon atom, with a simultaneous proton transfer to the nitrogen. nih.gov While this is a fundamental reaction type for the cyano group, specific examples of nucleophilic additions to this compound require further investigation.
The reduction of nitriles to primary amines is a synthetically important transformation. researchgate.net This can be accomplished using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for reducing both aromatic and aliphatic nitriles to the corresponding primary amines. chemistrysteps.comlibretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org
Catalytic hydrogenation is another widely used method, offering a greener alternative for the synthesis of primary amines from nitriles. researchgate.net Additionally, various borane reagents have been shown to be effective. Diisopropylaminoborane, in the presence of catalytic lithium borohydride, reduces a wide variety of nitriles in excellent yields. nih.gov The reactivity in these reductions can be influenced by substituents on the aromatic ring; electron-withdrawing groups often facilitate the reduction, allowing it to proceed under milder conditions. nih.gov The selective reduction of a nitrile in the presence of other reducible functional groups is a key consideration in complex molecule synthesis. google.com
| Reducing Agent/System | General Applicability | Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Reduces most nitriles to primary amines. | Requires anhydrous conditions and aqueous work-up. chemistrysteps.comlibretexts.org |
| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Widely used for aromatic and aliphatic nitriles. | Can be sensitive to other functional groups (e.g., alkenes). google.com |
| Borane Complexes (e.g., BH₃·THF) | Effective for selective reductions. | Can reduce nitriles in the presence of other groups like sulfones. google.com |
| Diisopropylaminoborane / cat. LiBH₄ | Reduces a variety of aromatic and aliphatic nitriles. | Reactivity is enhanced by electron-withdrawing groups on the aromatic ring. nih.gov |
Table 2: Common Reagents for the Reduction of Aromatic Nitriles to Primary Amines.
Cycloaddition Reactions and Annulation Pathways of Cyanonaphthalene Derivatives
Cyanonaphthalene derivatives are valuable precursors in the synthesis of polycyclic aromatic compounds and complex heterocyclic systems through cycloaddition and annulation reactions. The electron-deficient nature of the cyano-substituted aromatic ring makes it a suitable component in various pericyclic reactions.
The reaction of carbanions with cyanonaphthalene derivatives can lead to the formation of bis-annulated products, constructing complex polycyclic frameworks in a single synthetic operation. While specific studies on this compound are not prevalent, the reactivity of related cyanonaphthalene systems provides significant insight into these transformation pathways.
Research on the reaction of the carbanion of chloromethyl p-tolyl sulphone with 1-cyanonaphthalene derivatives has demonstrated the formation of bis-annulated products. The orientation of the initial carbanion attack is a critical factor that determines the final product distribution. This process typically involves a sequence of nucleophilic attack, cyclization, and elimination steps, ultimately leading to the construction of new rings fused to the naphthalene core. The reaction conditions and the substitution pattern on the cyanonaphthalene substrate play a crucial role in directing the regioselectivity of the annulation.
| Reactant 1 | Reactant 2 | Product Type | Key Observations |
| 1-Cyanonaphthalene Derivatives | Carbanion of chloromethyl p-tolyl sulphone | Bis-annulated products, SNAr products, products of nucleophilic substitution of hydrogen | Product distribution depends on substrate structure and reaction conditions. |
This table is based on analogous reactions of 1-cyanonaphthalene derivatives and illustrates the expected reactivity.
Intramolecular photocycloaddition reactions of naphthalene derivatives provide a powerful tool for the synthesis of complex, three-dimensional molecular architectures. The [2π + 2π] photocycloaddition of a chromophore tethered to the naphthalene ring can lead to the formation of cyclobutane-containing polycyclic systems.
Studies on 1-cyanonaphthalene derivatives have shown that intramolecular photocycloaddition can be achieved with high efficiency and regioselectivity. For instance, the photocycloaddition of a 1-cyanonaphthalene derivative in microreactors has been shown to enhance both the reaction efficiency and the regioselectivity compared to batch conditions. The orientation of the cycloaddition is often dictated by the length and nature of the tether connecting the two reacting moieties.
Furthermore, the intermolecular photocycloaddition of enol ethers to cyanonaphthalenes has been investigated, providing insights into the electronic requirements of these reactions. The charge densities at the 1- and 2-positions of the excited state of the arene are considered to be influential in determining the regiochemistry of the addition. These findings suggest that this compound, with its distinct electronic properties, would be a promising substrate for such transformations, potentially leading to novel and complex molecular scaffolds.
| Naphthalene Derivative | Reaction Type | Product | Noteworthy Aspects |
| 1-Cyanonaphthalene derivative | Intramolecular [2π + 2π] photocycloaddition | Cyclobutane-fused polycycle | Enhanced efficiency and regioselectivity in microreactors. |
| Cyanonaphthalene | Intermolecular photocycloaddition with enol ethers | Cyclobutane adducts | Regiochemistry influenced by excited-state charge densities. |
This table summarizes findings from related cyanonaphthalene derivatives to infer the potential reactivity of this compound.
Dual Functionalization and Synergistic Reactivity of Both Chloromethyl and Cyano Groups
The presence of both a reactive chloromethyl group and a versatile cyano group on the same naphthalene framework allows for the exploration of synergistic reactivity, where both functionalities participate in a concerted or sequential manner to construct complex molecular architectures. While specific examples utilizing this compound are limited in the literature, the known chemistry of benzylic halides and aromatic nitriles provides a basis for predicting such transformations.
One potential synergistic pathway involves the intramolecular cyclization of a derivative of this compound. For instance, the chloromethyl group could be converted into a nucleophilic center, such as through the formation of an organometallic reagent or by displacement with a soft nucleophile, which could then undergo an intramolecular addition to the cyano group. This strategy is a known method for the synthesis of fused heterocyclic systems.
Alternatively, tandem reactions can be envisioned where an external reagent first reacts with one functional group, and the resulting intermediate then undergoes a subsequent reaction involving the second functional group. For example, a palladium-catalyzed process could initiate a sequence of reactions involving both the chloromethyl and cyano groups to build complex fused-ring systems. The synthesis of heterocycle-fused β-naphthylamines through a palladium(II)-catalyzed nucleophilic addition of a carbon-palladium bond to an intramolecular cyano group, initiated by nucleopalladation of alkynes, showcases the potential for such intricate transformations.
The cyano group is a valuable functionality in the synthesis of heterocycles, capable of reacting with both nucleophiles and electrophiles. This dual reactivity can be exploited in intramolecular cyclizations where the chloromethyl group, or a derivative thereof, acts as the reaction partner. Such strategies open pathways to novel fused nitrogen-containing heterocyclic compounds based on the naphthalene scaffold.
| Starting Moiety | Transformation | Potential Intermediate | Resulting Structure |
| Chloromethyl group | Conversion to a nucleophile (e.g., organometallic) | Naphthylmethyl carbanion | Fused heterocyclic system |
| Chloromethyl and Cyano groups | Palladium-catalyzed tandem reaction | Organopalladium intermediate | Complex polycyclic aromatic or heterocyclic compound |
| Chloromethyl and Cyano groups | Intramolecular nucleophilic attack | Cyclic imine or related species | Fused nitrogen-containing heterocycle |
This table outlines hypothetical synergistic reaction pathways for this compound based on established chemical principles.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them.
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assignment of 2-(chloromethyl)-4-cyanonaphthalene.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the chloromethyl group.
The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet in the downfield region, typically around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. The six aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants (J) depend on the electronic effects of the cyano and chloromethyl substituents.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (Chloromethyl) | 4.8 | s (singlet) |
| H-1 | 8.2 | d (doublet) |
| H-3 | 8.0 | s (singlet) |
| H-5 | 8.3 | d (doublet) |
| H-6 | 7.7 | t (triplet) |
| H-7 | 7.9 | t (triplet) |
| H-8 | 8.1 | d (doublet) |
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In this compound, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene ring, the carbon of the chloromethyl group, and the carbon of the cyano group.
The carbon of the chloromethyl group is anticipated to resonate at approximately δ 45-50 ppm. The nitrile carbon will appear in the characteristic region for cyano groups, around δ 117-120 ppm. The ten aromatic carbons will produce signals in the δ 120-140 ppm range, with the quaternary carbons (those bearing substituents) often showing lower intensity.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂Cl | 46.0 |
| -CN | 118.0 |
| C-1 | 129.5 |
| C-2 | 135.0 |
| C-3 | 128.0 |
| C-4 | 110.0 |
| C-4a | 133.0 |
| C-5 | 128.5 |
| C-6 | 127.0 |
| C-7 | 129.0 |
| C-8 | 125.0 |
| C-8a | 132.5 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their positions within the ring system. The absence of a correlation for the H-3 proton with other ring protons would support its assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. sdsu.edu The HSQC spectrum is invaluable for assigning the signals of protonated carbons. For instance, the proton signal of the chloromethyl group at ~4.8 ppm would show a correlation to the carbon signal at ~46.0 ppm. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, the protons of the chloromethyl group would be expected to show correlations to C-1, C-2, and C-3. The H-1 proton would likely show correlations to C-2, C-3, and C-8a, while the H-3 proton would correlate with C-1, C-2, C-4, and C-4a. These long-range correlations provide definitive evidence for the substitution pattern on the naphthalene ring.
The positions of the chloromethyl and cyano groups significantly influence the chemical shifts of the naphthalene ring protons and carbons due to their electronic effects (inductive and resonance).
The electron-withdrawing cyano group at the C-4 position will cause a downfield shift (deshielding) of the peri-proton at C-5 and the carbon at C-4a. It will also influence the chemical shifts of other nearby protons and carbons. The chloromethyl group at the C-2 position, being weakly electron-withdrawing, will primarily affect the chemical shifts of the adjacent protons (H-1 and H-3) and carbons (C-1, C-2, and C-3). The interplay of these substituent effects leads to the specific chemical shift values observed in the NMR spectra, allowing for the confirmation of the 2,4-disubstitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.
For this compound (C₁₂H₈ClN), the molecular weight is 201.65 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show a molecular ion peak (M⁺•) at m/z 201 (corresponding to the ³⁵Cl isotope) and an (M+2)⁺• peak at m/z 203 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.
The fragmentation pattern in EI-MS can provide further structural information. A common fragmentation pathway for this molecule would be the loss of a chlorine radical (•Cl) to form a stable benzylic-type carbocation [M-Cl]⁺ at m/z 166. Another potential fragmentation is the loss of the entire chloromethyl radical (•CH₂Cl) to give an ion at m/z 152.
Predicted EI-MS Fragmentation Data for this compound
| m/z | Ion Structure |
| 201/203 | [C₁₂H₈ClN]⁺• (Molecular Ion) |
| 166 | [C₁₂H₈N]⁺ |
| 152 | [C₁₁H₆N]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion, confirming the molecular formula of the compound.
For this compound, the calculated exact mass of the molecular ion [M]⁺• containing the ³⁵Cl isotope is 201.0345. An experimental HRMS measurement yielding a value very close to this calculated mass would provide unambiguous confirmation of the molecular formula C₁₂H₈³⁵ClN. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct structural components: the cyano group, the chloromethyl group, and the naphthalene aromatic system.
Key Research Findings:
Nitrile (C≡N) Stretch: The most prominent and diagnostically significant peak would be the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the cyano group. This vibration typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. Studies on related cyano-substituted polycyclic aromatic hydrocarbons (PAHs), such as 1-cyanonaphthalene and 2-cyanonaphthalene, confirm the presence of a strong C≡N stretching mode in this region. ed.ac.ukarxiv.org
Aromatic C-H Stretch: The stretching vibrations of the carbon-hydrogen bonds on the naphthalene ring are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
Aromatic C=C Stretch: The in-plane stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of absorptions in the 1400-1650 cm⁻¹ range.
Aliphatic C-H Stretch: The methylene (-CH₂-) group in the chloromethyl substituent will show symmetric and asymmetric C-H stretching vibrations, which are typically found in the 2850-2960 cm⁻¹ region.
Carbon-Chlorine (C-Cl) Stretch: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. This peak can sometimes be difficult to assign definitively due to overlap with other absorptions in this crowded region.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Cyano (-C≡N) | Triple Bond Stretch | 2200 - 2260 | Strong, Sharp |
| Aromatic Naphthalene Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Naphthalene Ring | C=C Ring Stretch | 1400 - 1650 | Medium |
| Chloromethyl (-CH₂Cl) | C-H Asymmetric Stretch | ~2925 | Medium |
| Chloromethyl (-CH₂Cl) | C-H Symmetric Stretch | ~2855 | Medium |
| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |
X-Ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis
For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information:
Molecular Confirmation: It would unequivocally confirm the connectivity of the atoms, verifying the substitution pattern of the chloromethyl and cyano groups on the naphthalene core.
Bond Parameters: Precise measurements of all bond lengths (e.g., C-C bonds in the naphthalene ring, the C-C≡N and C≡N bonds of the nitrile, and the C-C and C-Cl bonds of the chloromethyl group) and bond angles would be obtained.
Conformation: The analysis would reveal the conformation of the chloromethyl group relative to the plane of the naphthalene ring.
Planarity: The degree of planarity of the bicyclic naphthalene system would be quantified.
Intermolecular Interactions: The crystal packing arrangement would be elucidated, revealing any significant intermolecular forces such as π-π stacking interactions between naphthalene rings or dipole-dipole interactions involving the cyano and chloromethyl groups.
The table below outlines the key structural parameters that would be determined from an X-ray crystallographic study of this compound.
| Parameter Type | Specific Information Determined |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C≡N, aromatic C-C). |
| Bond Angles | The angles formed by three consecutively bonded atoms (e.g., C-C-Cl, C-C-C). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule, particularly the orientation of the -CH₂Cl group. |
| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice, including intermolecular distances. |
Spectrophotometric Analysis (e.g., UV-Vis Spectroscopy for Photoactive Compounds)
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-electron systems.
The naphthalene ring system in this compound is an excellent chromophore. Its extended π-system gives rise to characteristic π → π* electronic transitions, which are expected to result in strong absorption bands in the ultraviolet region of the electromagnetic spectrum. The substituents—the cyano (-CN) and chloromethyl (-CH₂Cl) groups—can act as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the parent naphthalene chromophore.
Expected Spectral Characteristics:
Naphthalene Core Absorption: Unsubstituted naphthalene typically displays several absorption bands. The most intense bands are found in the far-UV region (below 250 nm), with a moderately intense, structured band around 280 nm and a weaker, structured band appearing above 300 nm.
Substituent Effects: The electron-withdrawing cyano group and the chloromethyl group are expected to cause shifts in the position and intensity of these absorption maxima. This can lead to a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) depending on the nature of the electronic transition and the substituent's position. In some naphthalenic hydrocarbons, absorbance maxima can be observed in the 410–430 nm range. nih.gov
Solvent Effects: The polarity of the solvent used for the analysis can also influence the position of the absorption bands, a phenomenon known as solvatochromism.
The data table below summarizes the types of electronic transitions and the expected absorption regions for this compound.
| Chromophore System | Electronic Transition Type | Expected Absorption Region |
| Naphthalene π-system | π → π | ~220 - 250 nm |
| Naphthalene π-system | π → π | ~260 - 290 nm |
| Naphthalene π-system | π → π* | ~300 - 320 nm |
Theoretical and Computational Investigations of Molecular Structure and Electronic Properties
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a powerful lens through which to examine the electronic makeup of 2-(chloromethyl)-4-cyanonaphthalene. These computational approaches provide a detailed picture of the molecule's orbitals and electronic transitions.
The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.govschrodinger.com Generally, a larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com
Table 1: Illustrative HOMO-LUMO Gap Data for Related Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Temozolomide (Neutral, Gas Phase) | DFT/B3LYP/6-311G(d) | - | - | 4.40 |
| Temozolomide (Neutral, DMSO) | DFT/B3LYP/6-311G(d) | - | - | 4.30 |
| Pt(bipy)Cl₄ | LSDA/SDD | - | - | 1.68699 |
| Pt(en)Cl₄ | LSDA/SDD | - | - | 2.05500 |
| Pt(dach)Cl₄ | LSDA/SDD | - | - | 2.11760 |
This table provides example data for other compounds to illustrate the concept of HOMO-LUMO gaps and is not specific to this compound.
Theoretical studies have shown that certain functionalized PAHs can exhibit both valence and dipole-bound excited states. nsf.gov Valence excited states involve the promotion of an electron to a higher energy molecular orbital that is still largely confined to the molecular framework. In contrast, dipole-bound excited states arise when a molecule possesses a sufficiently large dipole moment to bind an electron in a diffuse, non-valence orbital. nsf.gov
For deprotonated cyano-functionalized naphthalene (B1677914) anions, research indicates the presence of both valence and dipole-bound excitations, with absorption and emission energies in the 450–900 nm range. researchgate.net The existence of dipole-bound states is contingent on the molecule having a significant dipole moment, typically greater than 2.0-2.5 Debye. nsf.gov For instance, the pyrazolyl radical has a dipole moment of 3.8 D in its ground state and 4.6 D in its first excited state, both sufficient to support a dipole-bound state. brown.edu Computational studies on dicyanonaphthalene derivatives have even suggested the possibility of quadrupole-bound excited states. nsf.govresearchgate.net
Oscillator strength is a dimensionless quantity that expresses the probability of an electronic transition occurring upon absorption of light. nih.gov Theoretical calculations, such as time-dependent density functional theory (TDDFT), are employed to determine the oscillator strengths for various electronic transitions. nih.gov These calculations can help to understand and predict the intensity of absorption bands in a molecule's electronic spectrum.
For cyano-functionalized PAH anions, oscillator strengths for both valence and dipole-bound excitations have been calculated to be greater than 1x10⁻⁴. researchgate.net It is important to note that the distribution of oscillator strength across a molecule's absorption spectrum can be complex, with only a small fraction typically falling within the UV-visible range. nih.gov The Thomas-Reiche-Kuhn sum rule provides a theoretical upper limit for the integrated oscillator strength, which is equal to the total number of electrons in the molecule. nih.gov
Prediction of Molecular Geometry and Conformational Analysis
Conformational analysis involves the study of the different three-dimensional arrangements of atoms in a molecule, known as conformers, and their relative stabilities. pressbooks.pub Theoretical methods, such as molecular mechanics and quantum chemical calculations, are used to predict the most stable conformations of a molecule. researchgate.net
For a molecule like this compound, rotation around the single bond connecting the chloromethyl group to the naphthalene ring would lead to different conformers. The relative energies of these conformers would be influenced by steric interactions between the chloromethyl group and the adjacent parts of the naphthalene ring. The most stable conformation will be the one that minimizes these steric repulsions. fiveable.me While specific conformational analysis data for this compound is not available in the search results, the general principles of conformational analysis of substituted aromatic compounds would apply.
Quantitative Assessment of Aromaticity (e.g., Nucleus-Independent Chemical Shift (NICS) Calculations)
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. smu.edu Various computational methods are used to quantify aromaticity, with Nucleus-Independent Chemical Shift (NICS) being a widely used magnetic criterion. mdpi.com NICS calculations involve placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity.
For polycyclic aromatic hydrocarbons like naphthalene, NICS calculations can provide insights into the local aromaticity of each ring. mdpi.com The presence of substituents, such as the chloromethyl and cyano groups in this compound, can influence the electron distribution and, consequently, the aromaticity of the naphthalene core. While specific NICS values for this compound were not found, the methodology is well-established for assessing the aromaticity of such systems. researchgate.net
Theoretical Studies of Intermolecular Interactions and Inclusion Complex Formation (e.g., with Cyclodextrins)
Theoretical studies can elucidate the nature and strength of intermolecular interactions between a molecule and other species. nih.gov This is particularly relevant for understanding how a molecule might interact with a host molecule in an inclusion complex, such as with cyclodextrins.
Cyclodextrins are macrocyclic oligosaccharides that can encapsulate "guest" molecules within their hydrophobic cavity. pan.pl Theoretical investigations of such "guest-host" systems can predict the stability and geometry of the resulting inclusion complexes. These studies provide insights into the driving forces for complex formation, which can include hydrophobic interactions, van der Waals forces, and hydrogen bonding. While no specific studies on the inclusion of this compound with cyclodextrins were found, the computational approaches used to study similar systems, like cyprodinil (B131803) with cyclodextrins, would be applicable. pan.pl
Strategic Applications in Synthetic Chemistry and Materials Science
Building Block for Complex Organic Architectures
The inherent reactivity of the chloromethyl group, coupled with the electronic influence of the cyanonaphthalene core, allows for the use of 2-(chloromethyl)-4-cyanonaphthalene in the synthesis of a variety of intricate organic structures.
Synthesis of Functionalized Alicyclic Compounds through Dearomatization Strategies
A significant application of chloromethylnaphthalene derivatives lies in their ability to undergo palladium-catalyzed nucleophilic dearomatization reactions, providing a pathway to functionalized alicyclic compounds. While specific studies on the 4-cyano derivative are not extensively documented, the established reactivity of analogous chloromethylnaphthalenes provides a strong precedent for its utility in this area.
The process involves the reaction of a chloromethylnaphthalene derivative with a nucleophile, such as diethyl malonate, in the presence of a palladium catalyst. This reaction proceeds via the formation of an η³-benzylpalladium intermediate, which activates the aromatic system towards nucleophilic attack. This strategy allows for the efficient transformation of the aromatic naphthalene (B1677914) core into ortho- or para-substituted carbocycles in good to excellent yields under mild conditions. acs.org The resulting dearomatized products are stable and can be purified using standard chromatographic techniques. acs.org
Table 1: Palladium-Catalyzed Dearomatization of Chloromethylnaphthalene Derivatives
| Substrate | Nucleophile | Catalyst | Product | Yield (%) | Reference |
| 1-(Chloromethyl)naphthalene | Diethyl malonate | Pd(PPh₃)₄ | Diethyl 2-(naphthalen-1-ylmethyl)malonate | 91 | acs.org |
| 2-(Chloromethyl)naphthalene | Diethyl malonate | Pd(PPh₃)₄ | Diethyl 2-(naphthalen-2-ylmethyl)malonate | 89 | acs.org |
| 1-Bromo-4-(chloromethyl)naphthalene | Diethyl malonate | Pd(PPh₃)₄ | Diethyl 2-((4-bromonaphthalen-1-yl)methyl)malonate | 71 | acs.org |
This table showcases the versatility of the palladium-catalyzed dearomatization reaction with various chloromethylnaphthalene derivatives. It is anticipated that this compound would undergo similar transformations.
Precursor to Various Heterocyclic Systems (e.g., Quinazolines, β-Carbolines)
While the chloromethyl group in this compound offers a reactive handle for various synthetic transformations, its direct application as a precursor for the synthesis of quinazolines and β-carbolines is not well-documented in scientific literature. The common synthetic routes to these heterocyclic systems typically involve different starting materials. For instance, the synthesis of quinazolines often utilizes o-anthranilic acids or o-aminoacetophenones. acs.orgresearchgate.netacs.org Similarly, β-carbolines are frequently synthesized from indole (B1671886) derivatives through methods like the Pictet-Spengler reaction. nih.govnih.gov
The reactive nature of the chloromethyl group in other contexts, such as in 2-(chloromethyl)tetrahydrofuran, where it participates in nucleophilic substitution reactions to build more complex molecules, suggests potential for its use in forming heterocyclic rings. cymitquimica.com However, specific examples starting from this compound to form quinazolines or β-carbolines are not readily found in published research.
Construction of Advanced Polycyclic Systems and Annulated Products
The development of new and efficient methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives is an active area of research, driven by the promising electronic and optical properties of fused aromatic compounds. nih.gov Halogenated naphthalenes are valuable intermediates in organic synthesis, serving as starting materials for palladium-catalyzed coupling reactions and various annulation reactions to form polycyclic aromatic hydrocarbons and other complex fused systems. nih.gov
Although specific examples detailing the use of this compound in the construction of advanced polycyclic systems and annulated products are not extensively reported, its structure suggests potential in this area. The chloromethyl group can be converted to other functionalities that are amenable to cyclization and annulation reactions, thereby providing a pathway to more complex fused aromatic structures.
Role in the Development of Advanced Materials
The unique combination of the naphthalene core, a cyano group, and a reactive chloromethyl handle in this compound makes it a promising candidate for the development of advanced organic materials with tailored properties.
Precursor for High-Performance Organic Optoelectronic Materials (e.g., OLEDs)
Cyanonaphthalene derivatives have garnered interest in the field of organic electronics. The recent detection of 1- and 2-cyanonaphthalene in the interstellar medium has spurred further research into their electronic properties. aanda.org The introduction of a cyano group, which is a strong electron-withdrawing group, can significantly influence the optoelectronic properties of aromatic compounds. rsc.org This can be advantageous in the design of materials for organic light-emitting diodes (OLEDs), where tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for efficient charge injection and transport.
While there are no direct reports on the use of this compound in OLEDs, its structural features are relevant. The cyanonaphthalene core could serve as a chromophore, and the chloromethyl group provides a site for further functionalization to attach the molecule to a polymer backbone or to other components of an organic electronic device. Anthracene derivatives, which are structurally related to naphthalenes, have been successfully employed as hole-injecting, hole-transporting, electron-injecting, electron-transporting, and light-emitting materials in OLEDs. google.com This suggests that appropriately functionalized cyanonaphthalene derivatives could exhibit similar utility.
Versatile Building Block for Functionalized Polymers
Naphthalene-containing polymers are of interest due to their potential for enhanced thermal stability and specific optical and electronic properties. google.com The synthesis of polymers from naphthalene-based precursors is an established field, with various methods employed to create novel materials. google.com The chloromethyl group on this compound is a key feature that allows for its incorporation into polymer chains.
This reactive group can participate in polymerization reactions, such as polycondensation, to form functionalized polymers. For instance, the synthesis of methylene-alternating copolymers has been achieved through the formylation of naphthalene-fused propellanes followed by reduction and Friedel-Crafts reactions, demonstrating the utility of functionalized naphthalenes in creating soluble, high-performance polymers. beilstein-journals.org The presence of the cyano group in this compound would be expected to impart specific properties, such as increased polarity and altered solubility, to the resulting polymers. The synthesis of polymers containing thiophene (B33073) and naphthalene units has shown that the final material's optical, electrochemical, and thermal properties can be tuned by the specific monomers used. researchgate.net
Lack of Publicly Available Data on Catalytic Applications of this compound
Extensive searches of publicly available scientific literature and chemical databases have revealed no specific documented catalytic applications for the chemical compound this compound in organic transformations, including carbonylation reactions.
While the fields of synthetic chemistry and materials science actively explore a vast array of compounds for their catalytic potential, it appears that this compound has not been reported as a catalyst, a ligand for a catalytically active metal, or a precursor to a catalyst in peer-reviewed research or patent literature.
The functional groups present in the molecule—a chloromethyl group and a cyano group on a naphthalene core—could theoretically be involved in various chemical transformations. The chloromethyl group could potentially be used to anchor the molecule to a support or to a metal center, and the cyano group can also coordinate to transition metals. However, without specific studies detailing such applications, any discussion of its catalytic use would be purely speculative.
Therefore, the section on "Catalytic Applications in Organic Transformations (e.g., Carbonylation Reactions)" cannot be populated with scientifically accurate and verifiable information at this time. Further research and development in the chemical sciences would be necessary to determine if this compound possesses any useful catalytic properties.
Q & A
Q. What synthetic methodologies are commonly employed for 2-(Chloromethyl)-4-cyanonaphthalene, and how can reaction conditions be optimized?
Synthesis typically involves halogenation and cyanation of naphthalene derivatives. For chloromethylation, Friedel-Crafts alkylation using chloromethylating agents (e.g., chloromethyl ethers) under Lewis acid catalysis (e.g., AlCl₃) is a starting point. Cyanation may employ CuCN or Pd-catalyzed cross-coupling. Optimize temperature (e.g., 80–120°C for controlled reactivity) and solvent polarity (e.g., dichloromethane or DMF) to balance yield and side reactions. Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for chloromethyl protons at ~4.5–5.0 ppm and cyano groups via IR at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with databases (e.g., PubChem) and published analogs to resolve ambiguities. For purity, employ HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers away from moisture. Chloromethyl groups are potential alkylating agents; avoid inhalation or skin contact. In case of exposure, follow first-aid measures: flush eyes/skin with water and consult a physician. Toxicity data for analogs (e.g., methylnaphthalenes) suggest respiratory and dermal hazards .
Q. How can researchers validate the purity of this compound batches?
Combine melting point analysis (compare with literature values) and chromatographic methods (e.g., GC-MS or HPLC). Quantify impurities using calibration curves with reference standards. For trace metal detection (e.g., residual catalysts), use ICP-MS. Document batch-to-batch variability to ensure reproducibility .
Q. What solvents and storage conditions prevent degradation of this compound?
Store in anhydrous solvents like toluene or acetonitrile at –20°C to minimize hydrolysis. Avoid protic solvents (e.g., water or alcohols) that may displace the chloromethyl group. Conduct stability studies under accelerated conditions (e.g., 40°C/75% humidity) to assess shelf life .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for this compound derivatives be resolved?
Evaluate study design biases (e.g., dosing regimens, cell line selection) using risk-of-bias frameworks (Table C-7 in ). Replicate experiments with standardized protocols (e.g., MTT assays at 24/48-hour intervals). Cross-validate with in silico toxicity models (e.g., QSAR) to identify structural determinants of activity .
Q. What strategies improve regioselectivity during the synthesis of this compound derivatives?
Employ directing groups (e.g., sulfonic acid moieties) to orient electrophilic substitution. Use sterically hindered catalysts (e.g., bulky phosphine ligands in Pd-catalyzed cyanation) to favor the 4-position. Computational modeling (DFT) can predict reactive sites and optimize precursor design .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound?
Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and instrument calibration. Compare with structurally validated analogs (e.g., 2-chloronaphthalene in ). Collaborate with analytical consortia to establish reference spectra .
Q. What methodologies are effective for quantifying this compound in environmental samples?
Develop a GC-MS protocol with solid-phase extraction (SPE) for preconcentration. Use deuterated internal standards (e.g., d₆-naphthalene) to correct for matrix effects. Validate limits of detection (LOD < 0.1 ppb) via spike/recovery tests in soil or water samples .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals. Simulate reaction pathways (e.g., nucleophilic substitution at the chloromethyl group) using software like Gaussian or ORCA. Compare predicted intermediates with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
